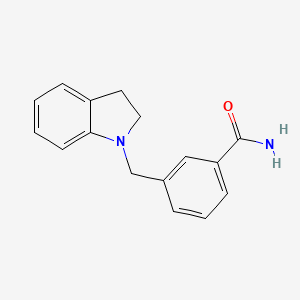![molecular formula C16H22N2O3 B7558893 N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide](/img/structure/B7558893.png)
N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use as an anti-cancer agent. This compound was first identified in the early 1990s and has since been the subject of numerous scientific investigations.
Wirkmechanismus
The mechanism of action of N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide involves the activation of the immune system and the induction of tumor necrosis. This compound has been shown to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. This leads to the recruitment of immune cells to the tumor site, which then attack and destroy the tumor cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (cell death) in tumor cells, the inhibition of angiogenesis (the formation of new blood vessels), and the activation of the immune system. This compound has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide in lab experiments is its selective targeting of tumor blood vessels, which can lead to the destruction of the tumor mass. This compound has also been shown to enhance the effectiveness of other anti-cancer agents, making it a potentially valuable addition to combination therapies. However, one limitation of this compound is its toxicity, which can limit its use in clinical settings.
Zukünftige Richtungen
There are a number of future directions for research on N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide. One area of interest is the development of more effective and less toxic formulations of this compound. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to this compound treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in combination therapies for cancer treatment.
Synthesemethoden
N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide can be synthesized using a variety of methods, including the reaction of 2,6-dimethylmorpholine-4-carboxylic acid with 2-methylbenzoyl chloride, followed by reaction with acetic anhydride. This results in the formation of this compound as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide has been studied for its potential use in cancer treatment, specifically as a vascular disrupting agent. This compound has been shown to selectively target tumor blood vessels, leading to the destruction of the tumor mass. This compound has also been shown to enhance the effectiveness of other anti-cancer agents, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-10-5-6-14(7-15(10)17-13(4)19)16(20)18-8-11(2)21-12(3)9-18/h5-7,11-12H,8-9H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVPHHKWYUUOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=C(C=C2)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)
![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)

![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)

![1-(2-Tert-butyl-4-methoxyphenoxy)-3-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7558842.png)
![N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7558850.png)

![N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide](/img/structure/B7558865.png)

![N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7558885.png)
![1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7558898.png)
